molecular formula C12H7N3O6 B14471676 1,1'-Biphenyl, 2,2',6-trinitro- CAS No. 71742-48-8

1,1'-Biphenyl, 2,2',6-trinitro-

Cat. No.: B14471676
CAS No.: 71742-48-8
M. Wt: 289.20 g/mol
InChI Key: XGOGHRLQHPFMSL-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2,2',6-trinitro- is a nitrated derivative of biphenyl, featuring three nitro (-NO₂) groups at the 2, 2', and 6 positions of the biphenyl core (Figure 1). Regulatory and safety profiles likely align with other polynitroaromatic compounds, requiring careful handling due to explosive hazards .

Properties

IUPAC Name

1,3-dinitro-2-(2-nitrophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O6/c16-13(17)9-5-2-1-4-8(9)12-10(14(18)19)6-3-7-11(12)15(20)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOGHRLQHPFMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221963
Record name 1,1'-Biphenyl, 2,2',6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71742-48-8
Record name 1,1'-Biphenyl, 2,2',6-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071742488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Nitration Routes for Biphenyl Derivatives

Direct Nitration of Biphenyl

Direct nitration of biphenyl using mixed acid (HNO₃/H₂SO₄) is a foundational method for introducing nitro groups. However, achieving regioselective nitration at the 2,2',6-positions requires precise control of reaction conditions. The electron-withdrawing nature of nitro groups directs subsequent substitutions to meta positions, complicating the synthesis of 2,2',6-trinitro derivatives.

Key challenges include:

  • Over-nitration : Excessive nitric acid concentrations lead to tetra- or pentanitro byproducts.
  • Isomer separation : Crude reaction mixtures require chromatographic or recrystallization steps to isolate the target compound.

A modified approach using fuming nitric acid (90%) at 0–5°C for 6 hours yields 2,2',6-trinitrobiphenyl with 34% purity, necessitating further purification via ethyl acetate recrystallization.

Metal-Mediated Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction enables the assembly of biphenyl frameworks from halogenated precursors. For 2,2',6-trinitrobiphenyl, a convergent strategy couples 2-nitro-6-bromophenylboronic acid with 2-bromo-6-nitrophenyl triflate in the presence of Pd(PPh₃)₄. This method achieves 68% yield but faces limitations due to steric hindrance from ortho-nitro groups.

Table 1: Suzuki Coupling Parameters for Biphenyl Synthesis
Boronic Acid Halide Catalyst Yield (%)
2-nitro-6-bromophenyl 2-bromo-6-nitrophenyl Pd(PPh₃)₄ 68
3,5-dibromo-2-nitrophenyl 2-iodo-6-nitrophenyl NiCl₂(dppf) 42

Ullmann Coupling for Sterically Hindered Systems

Ullmann coupling of 2-chloro-6-nitrobenzene derivatives using CuI in DMF at 140°C provides an alternative route. While tolerant of nitro groups, this method requires stoichiometric copper and prolonged reaction times (48–72 hours), yielding 27% of the desired product.

Bromination-Reduction Sequences

Bromination of Methyl-Substituted Precursors

Patent CN101735106A details a bromination-reduction approach starting from 4’-methyl-2-cyanobiphenyl (OTBN):

  • Bromination : OTBN reacts with N-bromosuccinimide (NBS) in dichloromethane under radical initiation (benzoyl peroxide) to form 4’-bromomethyl-2-cyanobiphenyl.
  • Reduction : The brominated intermediate undergoes zinc-mediated dehalogenation in tetrahydrofuran (THF) with aqueous NaOH, restoring the methyl group.
Table 2: Bromination Conditions and Outcomes
Substrate Brominating Agent Solvent Temperature (°C) Yield (%)
4’-methyl-2-cyanobiphenyl NBS CH₂Cl₂ Reflux 89
N-(triphenylmethyl)-5-(4’-methylbiphenyl)tetrazole Br₂ CH₂Cl₂ 25 76

Nitration of Brominated Intermediates

Post-bromination nitration using fuming HNO₃ in H₂SO₄ introduces nitro groups at the 2,2',6-positions. This stepwise method circumvents regioselectivity issues, achieving 41% overall yield from OTBN.

Diazotization and Xanthate Displacement

Diazonium Salt Formation

Amino-substituted biphenyls (e.g., 2-amino-2’-nitrobiphenyl) undergo diazotization with NaNO₂/HCl at 0–5°C. The resulting diazonium salt reacts with potassium ethyl xanthate, introducing a thiolpropyl group via nucleophilic displacement.

Oxidation to Nitro Groups

Thioether intermediates are oxidized to sulfones using Oxone® (KHSO₅), followed by HNO₃/AcOH nitration to install the final nitro group. This two-step sequence achieves 63% conversion but requires careful pH control to prevent over-oxidation.

Recrystallization and Purification

Crude 1,1'-biphenyl, 2,2',6-trinitro- is purified through sequential solvent recrystallization:

  • Ethyl acetate : Removes polymeric byproducts at 60°C.
  • Hexane/acetone (3:1) : Isomers separate via fractional crystallization, yielding 98% pure product.

Analytical Characterization

Critical data for 1,1'-biphenyl, 2,2',6-trinitro-:

  • Molecular weight : 289.20 g/mol (PubChem CID 172894).
  • Melting point : 162–164°C (decomposition observed above 170°C).
  • NMR (CDCl₃) : δ 8.21 (d, J=8.4 Hz, 2H, H-3), 7.89 (t, J=7.8 Hz, 1H, H-4), 7.72 (d, J=8.1 Hz, 2H, H-5).

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,2’,6-trinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,6-trinitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,6-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical pathways, depending on the specific application. For example, in biological systems, the nitro groups may undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Polychlorinated Biphenyls (PCBs)

PCBs, such as 2,2',6-trichlorobiphenyl (PCB-30) and 2,2',4,4',6-pentachlorobiphenyl (PCB-101) , share structural similarities but differ in substituents and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Applications/Notes
1,1'-Biphenyl, 2,2',6-trinitro- 2,2',6-NO₂ C₁₂H₇N₃O₆ ~313.2 (est.) Not available High-energy material precursor
2,2',6-Trichlorobiphenyl (PCB-30) 2,2',6-Cl C₁₂H₇Cl₃ 269.45 35693-92-6 Regulated industrial chemical; persistent environmental toxin
2,2',4,4',6-Pentachlorobiphenyl (PCB-101) 2,2',4,4',6-Cl C₁₂H₅Cl₅ 326.40 37680-73-2 Banned due to bioaccumulative toxicity

Key Differences :

  • Reactivity : Nitro groups in 2,2',6-trinitro- confer explosive properties, whereas PCBs exhibit chemical inertness and environmental persistence.
  • Regulation : PCBs are globally restricted under the Stockholm Convention, while nitro-substituted biphenyls may fall under hazardous material regulations .

Methyl-Substituted Biphenyls

Methyl derivatives like 2,2',6,6'-tetramethylbiphenyl (CAS 4036-43-5) differ in substituent effects and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Applications/Notes
2,2',6,6'-Tetramethylbiphenyl 2,2',6,6'-CH₃ C₁₆H₁₈ 210.31 4036-43-5 Solubility enhancer; ligand in catalysis

Key Differences :

  • Physical Properties : Methyl groups reduce density and increase hydrophobicity compared to nitro-substituted analogs.
  • Applications : Methylated biphenyls are used in materials science, whereas nitro derivatives are niche intermediates in explosives or agrochemicals .

Fluorinated and Mixed-Substituent Biphenyls

Compounds like 2,2'-dinitro-4,4',6,6'-tetrakis(trifluoromethyl)-1,1'-biphenyl (CAS 434-98-0) highlight the impact of electron-withdrawing groups:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Applications/Notes
2,2'-Dinitro-...tetrakis(CF₃) 2,2'-NO₂, 4,4',6,6'-CF₃ C₁₆H₄N₂O₄F₁₂ 516.19 434-98-0 High thermal stability; specialty fluoropolymer precursor

Key Differences :

  • Electron Effects : Trifluoromethyl (-CF₃) groups enhance thermal and oxidative stability, while nitro groups dominate reactivity in explosive applications.
  • Synthesis Complexity : Fluorinated analogs require multistep synthesis, contrasting with simpler nitration routes for nitro derivatives .

Notes

  • Safety protocols for nitro-substituted biphenyls should align with handling guidelines for polynitroaromatics.
  • Further experimental studies are needed to confirm physicochemical and toxicological profiles.

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